2α-Methyl Gibberellin A4 is a modified gibberellin, a class of plant hormones that play crucial roles in regulating growth and development in plants. Gibberellins are primarily involved in processes such as seed germination, stem elongation, and flowering. 2α-Methyl Gibberellin A4 is specifically noted for its structural modifications that enhance its biological activity compared to its natural counterparts.
Gibberellins were first discovered in the 1930s from the fungus Gibberella fujikuroi, which causes the "foolish seedling" disease in rice. Since then, numerous gibberellins have been identified and synthesized, including 2α-Methyl Gibberellin A4, which can be derived through chemical synthesis or enzymatic pathways.
2α-Methyl Gibberellin A4 belongs to the gibberellin family, characterized by a tetracyclic structure with various functional groups that influence their biological activity. It is classified under the category of gibberellins that are involved in promoting growth and development in plants.
The synthesis of 2α-Methyl Gibberellin A4 can be accomplished through several methods, including:
The synthetic route typically involves:
The molecular structure of 2α-Methyl Gibberellin A4 is characterized by a tetracyclic framework with specific stereochemistry at several carbon centers. The compound features a methyl group at the 2α position, which distinguishes it from other gibberellins.
2α-Methyl Gibberellin A4 undergoes various chemical reactions that are essential for its biological function:
The reactions involving 2α-Methyl Gibberellin A4 often require precise control over conditions such as pH, temperature, and reaction time to ensure optimal yields and purity of the product .
The mechanism of action for 2α-Methyl Gibberellin A4 involves:
Research has shown that modifications at specific positions on the gibberellin structure can significantly enhance its binding affinity to receptors and increase its biological efficacy .
2α-Methyl Gibberellin A4 has several important applications in scientific research and agriculture:
The discovery of gibberellins traces back to late 19th-century Japan, where plant pathologist Kenkichi Sawada linked rice "bakanae" (foolish seedling) disease to fungal infection by Gibberella fujikuroi (reclassified as Fusarium fujikuroi). Eiichi Kurosawa's seminal 1926 experiments demonstrated that sterile fungal culture filtrates reproduced disease symptoms, including hyper-elongation and sterility in rice seedlings. This identified the bioactive agent as a fungal "toxin" [2]. By 1935, chemist Teijiro Yabuta isolated the first crystalline form, naming it "gibberellin" after its fungal source. Subsequent work by Yabuta and Sumiki in 1938 identified gibberellins A and B, though impurities complicated initial analyses [2] [7].
The 1950s marked a turning point, with Western researchers recognizing gibberellins' significance. Percy Brian's UK team (ICI Akers Laboratories) isolated "gibberellic acid," while Frank Stodola's USDA group in Peoria, Illinois, isolated "gibberellin-X." These were later unified as gibberellic acid (GA₃). Concurrently, Nobutaka Takahashi’s Tokyo University group resolved gibberellin A into GA₁, GA₂, and GA₃, establishing the systematic nomenclature [2]. The pivotal confirmation of gibberellins as endogenous plant regulators came in 1958, when GA₁ was isolated from runner bean (Phaseolus coccineus) seeds [2]. Gibberellin A₄ (GA₄), first identified in the fungus Sphaceloma manihoticola, emerged as a key bioactive compound causing cassava superelongation disease [5] [7]. Its structural characterization—a C₁₉ gibberellin with a γ-lactone ring, 3β-hydroxyl, and non-hydroxylated C-13—facilitated derivative synthesis, including 2α-methyl gibberellin A₄ [5] [6].
Gibberellin A₄ (chemical formula: C₁₉H₂₄O₅; molecular weight: 332.39 g/mol) belongs to the diterpenoid acid family, biosynthesized via the terpenoid pathway. Its core structure is the ent-gibberellane skeleton, characterized by four fused rings (A-D) and a carboxyl group at C-6. GA₄ is classified as a C₁₉ gibberellin due to the loss of C-20 during biosynthesis, resulting in a C₆-C₃ linkage forming a γ-lactone between C-4 and C-10 [5] [7]. Key functional groups distinguishing GA₄ include:
Table 1: Structural Features of Select Bioactive Gibberellins
Gibberellin | Molecular Formula | C-3 Group | C-13 Group | Ring A Modifications |
---|---|---|---|---|
GA₄ | C₁₉H₂₄O₅ | 3β-OH | H | Δ¹,² |
GA₁ | C₁₉H₂₄O₆ | 3β-OH | OH | Δ¹,² |
GA₃ | C₁₉H₂₂O₆ | 3β-OH | H | Δ¹,², 13-deoxy with lactone |
GA₇ | C₁₉H₂₂O₅ | 3β-OH | H | Δ¹,² |
GA₄’s chemical reactivity centers on its carboxyl group (esterification) and hydroxyl group (oxidation or conjugation). Methylation at the C-6 carboxyl yields GA₄ methyl ester, reducing polarity and enhancing membrane permeability [4] [5]. However, 2α-methylation targets ring A, a region critical for receptor interaction [3] [6].
The 2α-methyl group (-CH₃ at carbon 2 in the α configuration) sterically and electronically alters GA₄’s interaction with cellular targets. In vitro binding studies using cucumber hypocotyl cytosol reveal stringent structural requirements for gibberellin receptors:
The 2α-methyl group exacerbates steric hindrance near the A-B ring junction, potentially:
Table 2: Impact of Structural Modifications on GA₄ Bioactivity
Modification | Effect on Receptor Binding | Metabolic Stability | Biological Activity |
---|---|---|---|
None (Native GA₄) | High affinity | Low (rapid 2β-hydroxylation) | High |
2α-Methyl | Reduced affinity | Increased | Moderate |
C-6 Methyl Ester | Abolished | Increased | None |
3-Epi (3α-OH) | Abolished | Unchanged | None |
Metabolic studies in anise somatic embryos show GA₄ is converted to GA₁ (3β,13-dihydroxylated) and GA₈ (2β-hydroxylated), alongside glucosyl conjugates. 2α-methyl substitution likely impedes conversion to GA₈, shifting metabolic flux toward GA₁ or conjugates at C-13 or the carboxyl group [6]. This aligns with findings in Arabidopsis, where methylation of GAs by enzymes like GAMT1/GAMT2 (carboxyl methyltransferases) deactivates gibberellins. While 2α-methylation differs from enzymatic methylation, both modifications highlight how subtle structural changes fine-tune gibberellin signaling [4].
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